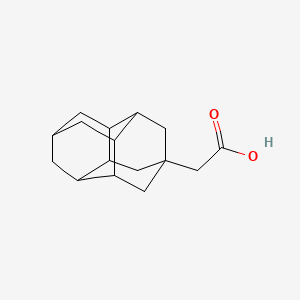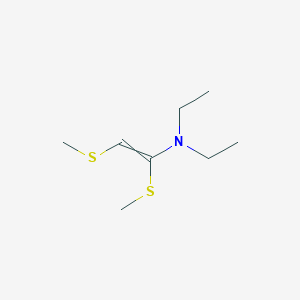
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of two ethyl groups attached to the nitrogen atom and two methylsulfanyl groups attached to the ethen-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine typically involves the reaction of diethylamine with a suitable precursor containing the methylsulfanyl groups
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethen-1-amine backbone to an ethane backbone.
Substitution: Nucleophilic substitution reactions can replace the methylsulfanyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethane derivatives.
Substitution: Various substituted amines and thiols.
Scientific Research Applications
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic centers in other molecules. The presence of the methylsulfanyl groups enhances its reactivity and allows it to form stable complexes with metal ions and other substrates.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,2-bis(methylsulfanyl)ethen-1-amine: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-1,2-bis(ethylsulfanyl)ethen-1-amine: Similar structure but with ethylsulfanyl groups instead of methylsulfanyl groups.
Uniqueness
N,N-Diethyl-1,2-bis(methylsulfanyl)ethen-1-amine is unique due to the combination of ethyl groups on the nitrogen atom and methylsulfanyl groups on the ethen-1-amine backbone. This unique structure imparts specific chemical properties and reactivity that differentiate it from other similar compounds.
Properties
CAS No. |
111203-60-2 |
|---|---|
Molecular Formula |
C8H17NS2 |
Molecular Weight |
191.4 g/mol |
IUPAC Name |
N,N-diethyl-1,2-bis(methylsulfanyl)ethenamine |
InChI |
InChI=1S/C8H17NS2/c1-5-9(6-2)8(11-4)7-10-3/h7H,5-6H2,1-4H3 |
InChI Key |
XOHWWWOEILJGDA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=CSC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


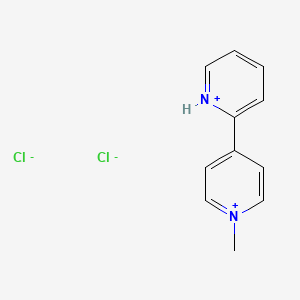

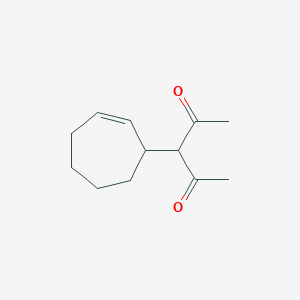
![3,6,9,12,15,18,21,24,27,30-Decaoxabicyclo[30.3.1]hexatriaconta-1(36),32,34-triene-36-carboxylic acid](/img/structure/B14323057.png)
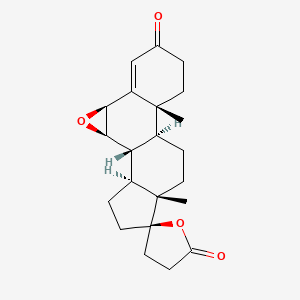
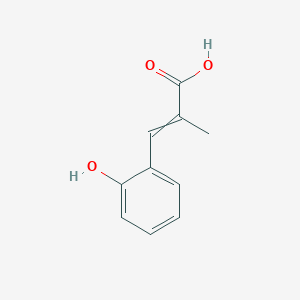

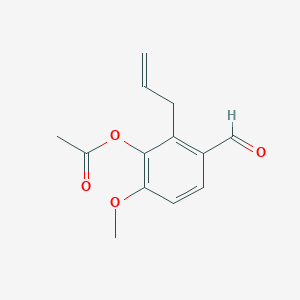

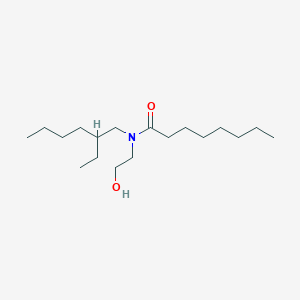
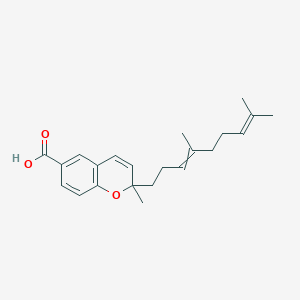

![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)
